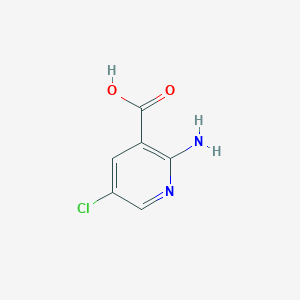

2-Amino-5-chloropyridine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVCCMWINPVVOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598631 | |

| Record name | 2-Amino-5-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52833-93-9 | |

| Record name | 2-Amino-5-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Trifunctional Pyridine Scaffold

An In-depth Technical Guide to 2-Amino-5-chloropyridine-3-carboxylic acid (CAS 58584-92-2)

Prepared by: Gemini, Senior Application Scientist

In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged" scaffold, forming the core of numerous therapeutic agents.[1] Within this class, this compound (CAS No. 58584-92-2) has emerged as a particularly strategic building block. Its structure is deceptively simple, yet it possesses a trifecta of functional groups—an amino group, a carboxylic acid, and a chlorine atom—that provide medicinal chemists with a versatile and powerful platform for molecular construction.[2][3] This inherent functionality allows for precise, multi-directional modifications, making it an indispensable intermediate in the synthesis of complex, biologically active molecules, especially in the realm of targeted therapies like kinase inhibitors.[2][4]

This guide offers a deep dive into the core technical aspects of this compound, moving beyond simple data recitation to explain the causality behind its synthesis, reactivity, and application. It is designed for researchers, scientists, and drug development professionals who require a practical, field-proven understanding of this valuable chemical intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the foundation of its effective use in synthesis and analysis.

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below. The melting point indicates high thermal stability, typical of crystalline solids with strong intermolecular hydrogen bonding potential from the carboxylic acid and amino groups.[5][6] The predicted pKa suggests it is a moderately strong acid.[7]

| Property | Value | Source(s) |

| CAS Number | 58584-92-2 | [2] |

| Molecular Formula | C₆H₅ClN₂O₂ | [6] |

| Molecular Weight | 172.57 g/mol | [6] |

| Appearance | Off-white to yellow solid/crystalline powder | [5] |

| Melting Point | 224-230 °C (with decomposition) | [6] |

| Boiling Point | 353.1 ± 42.0 °C (Predicted) | [7] |

| pKa | 2.57 ± 0.10 (Predicted) | [7] |

| Synonyms | 2-Amino-6-chloronicotinic acid, 2-Amino-6-chloropyridine-3-carboxylic acid | [6] |

Spectroscopic Signature (¹H and ¹³C NMR)

| ¹H NMR (Expected Shifts) | ¹³C NMR (Expected Shifts) |

| H-4: ~8.1-8.3 ppm (d) | C-2 (C-NH₂): ~158-160 ppm |

| H-6: ~8.4-8.6 ppm (d) | C-3 (C-COOH): ~115-117 ppm |

| -NH₂: ~6.5-7.5 ppm (br s) | C-4: ~140-142 ppm |

| -COOH: ~12-14 ppm (br s) | C-5 (C-Cl): ~125-127 ppm |

| C-6: ~148-150 ppm | |

| C=O: ~165-168 ppm |

Note: Predicted shifts are for a DMSO-d₆ solvent. Actual values may vary based on solvent and experimental conditions.

Synthesis and Manufacturing Considerations

The synthesis of this compound is a key consideration for its use in large-scale applications. The most direct and common industrial routes often start from more heavily halogenated pyridine precursors.

Recommended Synthetic Protocol: Regioselective Ammonolysis

A robust method involves the regioselective nucleophilic aromatic substitution of a chlorine atom from 2,6-dichloronicotinic acid.[3] The rationale for this approach lies in the differential reactivity of the two chlorine atoms. The chlorine at the 2-position is more activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent carboxylic acid and the ring nitrogen, making its selective replacement by an amino group feasible.

Reaction Scheme: 2,6-Dichloronicotinic Acid → 2-Amino-6-chloronicotinic Acid

Step-by-Step Methodology:

-

Reaction Setup: To a high-pressure reaction vessel, add 2,6-dichloronicotinic acid (1 equivalent).

-

Solvent and Reagent Addition: Add a suitable solvent such as 1,4-dioxane or water. Add an excess of aqueous ammonia (e.g., 28-30% solution, 5-10 equivalents). The excess ammonia serves as both the nucleophile and the base to neutralize the HCl byproduct.

-

Reaction Conditions: Seal the vessel and heat to a temperature between 120-150 °C. The reaction is typically run for 12-24 hours. The elevated temperature and pressure are necessary to overcome the activation energy for the nucleophilic aromatic substitution.

-

Work-up and Isolation: After cooling the reactor to room temperature, carefully vent any excess pressure. Acidify the reaction mixture with concentrated HCl to a pH of ~2-3. This step protonates the product, causing it to precipitate out of the aqueous solution while keeping unreacted starting material and byproducts dissolved.

-

Purification: Collect the precipitate by filtration. Wash the solid with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the final product with high purity.

Synthesis Workflow Diagram

Caption: Regioselective ammonolysis synthesis workflow.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups, which can be addressed sequentially or in concert to build molecular complexity.

-

2-Amino Group: This group is a potent nucleophile and a directing group. It readily undergoes acylation, sulfonylation, and can be used in coupling reactions to form larger heterocyclic systems.[10] Its primary role in many syntheses is to serve as an anchor point for building out one side of the target molecule.

-

3-Carboxylic Acid Group: The carboxylic acid is a versatile handle for forming amide or ester linkages.[11] Amide bond formation is particularly critical in the synthesis of kinase inhibitors, as the resulting N-H group often forms a crucial hydrogen bond with the "hinge region" of the kinase's ATP-binding pocket. The acid must typically be activated first, using reagents like HATU, T3P, or conversion to an acyl chloride with thionyl chloride (SOCl₂).[10][11]

-

5-Chloro Group: The chlorine atom is a leaving group that can be displaced via nucleophilic aromatic substitution or, more commonly, participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[3] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, providing a key vector for modulating a compound's pharmacological properties.

Core Reaction Workflow: Amide Bond Formation for Kinase Inhibitors

A representative and critical transformation of this molecule is its conversion into an amide, a cornerstone of its application in drug discovery.

Caption: Workflow for activating and coupling the carboxylic acid.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyridine scaffold is a bioisostere for purines, making it an ideal starting point for designing molecules that target the ATP-binding sites of kinases. This compound is particularly well-suited for this role. The related compound, 2-amino-5-bromopyridine, is a key precursor in the synthesis of Pexidartinib, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) kinase.[4] The synthetic logic is directly transferable.

Conceptual Model of Kinase Inhibition

The molecule serves as a "headpiece" that orients the rest of the inhibitor within the kinase active site.

-

The 2-Amino Group: This group is often coupled to another heterocyclic ring system, which provides additional interactions and vectors for substitution.

-

The Pyridine Nitrogen: Acts as a hydrogen bond acceptor, often interacting with residues in the active site.

-

The Amide derived from the Carboxylic Acid: The crucial N-H of the amide typically forms a hydrogen bond with the kinase hinge region, a key anchoring interaction for many Type I and Type II kinase inhibitors.

-

The 5-Chloro Position: This serves as the attachment point for a larger moiety that extends into a hydrophobic pocket of the kinase, contributing significantly to binding affinity and selectivity.

Caption: Conceptual model of inhibitor binding in a kinase pocket.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical control is essential to ensure the quality of the intermediate, as impurities can carry through to the final active pharmaceutical ingredient (API).[12] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purity assessment.[12][13]

Protocol for RP-HPLC Purity Analysis

This protocol is adapted from established methods for the closely related 2-amino-5-chloropyridine and is suitable for determining the purity of the title compound and separating it from potential process-related impurities.[12]

| Parameter | Condition |

| Instrumentation | HPLC with Gradient Pump, Autosampler, and UV-Vis Detector |

| Column | C18, 4.6 x 150 mm, 2.7 µm particle size |

| Mobile Phase A | 0.1% (v/v) Orthophosphoric Acid in Water, pH 3.0 |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Gradient | Time 0: 5% B; Time 20: 95% B; Time 25: 95% B; Time 26: 5% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

| Diluent | 50:50 (v/v) Mobile Phase A : Mobile Phase B |

System Suitability Requirements:

-

Tailing Factor: 0.8 - 1.5 for the main peak.

-

Theoretical Plates: Not less than 2000 for the main peak.

-

RSD: Not more than 2.0% for five replicate injections of a standard solution.

Analytical Workflow Diagram

Caption: Standard workflow for HPLC purity analysis.

Safety and Handling

As with any active chemical reagent, proper handling is paramount to ensure laboratory safety. The following guidelines are based on available Material Safety Data Sheets (MSDS).

-

Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]

-

Personal Protective Equipment (PPE): Handle with gloves (nitrile rubber), safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood. If dust formation is likely, use a NIOSH-approved particulate respirator.

-

Storage: Store in a cool, dry place in a tightly sealed container. Keep in a dark place under an inert atmosphere.[7]

-

Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Do not let the product enter drains.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Pharmaceutical Potential: Applications of this compound.

- Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-Amino-5-chloropyridine.

- Ningbo Demy Co., Ltd. The Crucial Role of this compound in Modern Synthesis.

- Hou, C. J., et al. An Efficient Synthesis of 2-Amino-5-Chloro-3-Pyridinecarboxaldehyde and 5-Amino-2-Chloro-4-Pyridinecarboxaldehyde. Heterocyclic Communications, 2011.

- Hou, C. J., et al. An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. ResearchGate, December 5, 2025.

- Velraj, G., et al. Synthesis, growth, structural, spectral, thermal and dielectric studies of a new organic salt crystal: 2-amino-5-chloropyridinium pyridine-2-carboxylate monohydrate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2015.

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Amino-5-chloropyridine in Modern Pharmaceutical Manufacturing.

- Kilic, E., et al. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. Journal of Chromatographic Science, 2021.

- Lee, H., et al. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 2020.

- Google Patents. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.

- PubChem - NIH. 2-Amino-5-chloropyridine.

- Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Combination of 1H and 13C NMR Spectroscopy.

- PrepChem.com. Synthesis of EXAMPLE 44: 2-AMINO-6-CHLORO-5-(4-CHLOROPHENYL)-3-PYRIDINECARBOXYLIC ACID, ETHYL ESTER.

- Google Patents. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.

- BIOSYNCE. China 2-Amino-5-cyanopyridine CAS 4214-73-7 Manufacturers Suppliers Factory - Quotation.

- Chemdad. This compound.

- Vertex Pharmaceuticals. Design and synthesis of kinase inhibitors using novel heterocyclic systems.

- PubChem - NIH. 2-Amino-5-bromonicotinic acid.

- MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.

- Michigan State University Chemistry. Carboxylic Acid Reactivity.

- SIELC. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column.

- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.

- PubMed Central. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents.

- PubMed. Regioselective and sequential reactivity of activated 2,5-diketopiperazines.

- SpringerLink. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site.

- UNIPI. Revisitation of the PCl5-Chlorination Reaction of α-Amino Acids: Spectroscopic and DFT Insights, and Synthesis of the L-Proline.

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | 52833-93-9 [chemicalbook.com]

- 6. 2-Amino-6-chloropyridine-3-carboxylic acid 97 58584-92-2 [sigmaaldrich.com]

- 7. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. chalcogen.ro [chalcogen.ro]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]

physical properties of 2-Amino-5-chloropyridine-3-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-5-chloropyridine-3-carboxylic acid

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No: 58584-92-2), a key intermediate in the pharmaceutical and agrochemical industries.[1] This document consolidates critical data on its molecular characteristics, spectroscopic profile, and thermal properties. Designed for researchers, chemists, and drug development professionals, this guide emphasizes the practical implications of these properties and outlines standard analytical methodologies for quality assessment, ensuring both scientific integrity and field-proven insights.

Core Molecular and Physical Characteristics

This compound is a heterocyclic compound whose specific arrangement of amino, chloro, and carboxylic acid functional groups on a pyridine scaffold makes it a versatile building block in organic synthesis.[1] Understanding its fundamental properties is the first step in its effective application.

Key Identifiers and Molecular Properties

A summary of the essential molecular identifiers and computed properties is presented below. This data forms the basis for all stoichiometric calculations and structural considerations.

| Property | Value | Source(s) |

| CAS Number | 58584-92-2 (also cited as 52833-93-9) | [2][3][4][5][6][7] |

| Molecular Formula | C₆H₅ClN₂O₂ | [4][6][7] |

| Molecular Weight | 172.57 g/mol | [4][6][7] |

| IUPAC Name | This compound | [5] |

| Canonical SMILES | C1=C(C=NC(=C1C(=O)O)N)Cl | [5] |

| InChI Key | FYVCCMWINPVVOB-UHFFFAOYSA-N | [5] |

Physical State and Appearance

Under standard laboratory conditions, this compound presents as an off-white to light brown solid.[2] Its solid form is a crucial consideration for handling, storage, and formulation processes.

Thermal Properties and Stability

-

Boiling Point: 353.1 ± 42.0 °C (Predicted).[6] This high predicted boiling point is indicative of strong intermolecular forces, primarily hydrogen bonding from the carboxylic acid and amino groups.

-

Density: 1.577 g/cm³ (Predicted).[6]

Acidity Constant (pKa)

The acidity of the molecule is a critical parameter influencing its solubility, reactivity, and behavior in biological systems.

-

Predicted pKa: 3.98 ± 0.10.[2] Another prediction suggests a pKa of 2.57 ± 0.10.[6] This value primarily reflects the dissociation of the carboxylic acid proton. The variance in predicted values highlights the importance of experimental determination for specific applications, as different computational models can yield different results. This property is paramount for developing salt-formation strategies in pharmaceutical development to enhance solubility and bioavailability.

Spectroscopic and Analytical Characterization

The structural confirmation and purity assessment of this compound rely on a suite of advanced analytical techniques.[8] These methods provide an unambiguous fingerprint of the molecule.

Caption: Relationship between molecular structure and key properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation in organic chemistry.

-

¹H-NMR & ¹³C-NMR: These techniques provide a detailed map of the hydrogen and carbon skeletons of the molecule. The chemical shifts, integration, and coupling patterns in the ¹H-NMR spectrum confirm the precise placement of the amino, chloro, and carboxylic acid substituents on the pyridine ring, while ¹³C-NMR confirms the carbon framework.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation.[8] For this molecule, key characteristic vibrations include:

-

A strong carbonyl (C=O) stretching band from the carboxylic acid.

-

N-H stretching bands associated with the primary amino group.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and assessing the purity of the compound.[8]

-

Molecular Ion Peak: The mass spectrum will show a molecular ion peak corresponding to the molecule's mass (172.57 Da).

-

Isotopic Pattern: A crucial identifying feature is the characteristic isotopic pattern for chlorine. The presence of the ³⁵Cl and ³⁷Cl isotopes in their natural abundance ratio (~3:1) will result in two distinct peaks (M and M+2), providing definitive evidence of a single chlorine atom in the structure.[8]

Experimental Protocol: Purity Determination by HPLC

To ensure the reliability of experimental data, a validated analytical method is essential. High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of pharmaceutical intermediates.[10]

Caption: Standard workflow for purity analysis via HPLC.

Step-by-Step Methodology

This protocol describes a general-purpose reverse-phase HPLC method adaptable for this compound.

-

Preparation of Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Rationale: A buffered aqueous-organic mobile phase is standard for retaining and eluting polar aromatic compounds on a C18 column. Formic acid provides good peak shape for acidic analytes.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

-

Filter the sample through a 0.22 µm syringe filter prior to injection to remove particulates.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Gradient Program: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

-

Data Analysis:

-

Integrate the peak area of the main component and any impurities.

-

Calculate the purity by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

-

Safety, Handling, and Storage

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

Hazard Identification

Based on available safety data sheets, the compound is classified with the following hazards:

-

H315: Causes skin irritation.[11]

-

H319: Causes serious eye irritation.[11]

-

H335: May cause respiratory irritation.[11]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[11][12]

-

Ventilation: Use only outdoors or in a well-ventilated area.[11] Avoid breathing dust.[11]

-

First Aid: In case of contact, flush eyes or skin with plenty of water for at least 15 minutes.[12] If inhaled, move the person to fresh air.[11]

Storage Conditions

To ensure long-term stability, the compound should be stored under the following conditions:

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[2][6]

-

Light: Keep in a dark place to prevent photodegradation.[2][6]

-

Temperature: Store at room temperature in a tightly closed container.[2][6]

Conclusion

This guide has detailed the essential physicochemical properties of this compound. Its characteristics—solid form, predicted thermal stability, defined acidity, and distinct spectroscopic fingerprint—are all critical data points for its synthesis, purification, and application in the development of new chemical entities. The provided analytical workflow underscores the importance of rigorous quality control. By understanding these fundamental properties, researchers and developers can effectively leverage this versatile intermediate in their synthetic endeavors.

References

- ChemicalBook. (n.d.). This compound CAS#: 58584-92-2.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: Spectroscopic and Computational Analysis of this compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Synthesis.

- Echemi. (n.d.). This compound Safety Data Sheets.

- ChemicalBook. (n.d.). 2-Amino-5-chloropyridine - Safety Data Sheet.

- ChemicalBook. (n.d.). This compound(52833-93-9) 1H NMR.

- ChemicalBook. (n.d.). This compound | 52833-93-9.

- ChemicalBook. (n.d.). This compound | 58584-92-2.

- Synchem. (n.d.). This compound.

- J&K Scientific. (n.d.). This compound | 52833-93-9.

- Chemdad. (n.d.). This compound.

- Synblock. (n.d.). This compound | CAS 52833-93-9.

- Lee, J. Y., et al. (2020). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC - NIH.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS#: 58584-92-2 [m.chemicalbook.com]

- 3. This compound | 52833-93-9 [chemicalbook.com]

- 4. synchem.de [synchem.de]

- 5. jk-sci.com [jk-sci.com]

- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. CAS 52833-93-9 | this compound - Synblock [synblock.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound(52833-93-9) 1H NMR [m.chemicalbook.com]

- 10. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Amino-5-chloropyridine-3-carboxylic acid

This guide provides an in-depth exploration of the analytical methodologies employed to confirm the chemical structure of 2-amino-5-chloropyridine-3-carboxylic acid, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] For researchers and professionals in drug development, a precise understanding of a molecule's structure is paramount for predicting its behavior, optimizing its synthesis, and ensuring its efficacy and safety. This document outlines the logical workflow for structure elucidation, detailing the causality behind experimental choices and presenting self-validating protocols.

Introduction: The Significance of a Well-Defined Structure

This compound (CAS 58584-92-2) is a heterocyclic compound whose versatility as a building block stems from the specific arrangement of its functional groups: an amino group, a chloro substituent, and a carboxylic acid on a pyridine ring.[1] This unique combination allows for a multitude of chemical modifications, making it a valuable precursor for complex molecular architectures, including kinase inhibitors used in targeted cancer therapies.[2] The unambiguous confirmation of its structure is the foundational step in its application, ensuring purity, predicting reactivity, and guaranteeing the integrity of the final active pharmaceutical ingredient (API) or agrochemical.

The Analytical Workflow: A Multi-Technique Approach

The elucidation of a molecular structure is rarely accomplished with a single technique. Instead, a synergistic combination of spectroscopic and analytical methods is employed to piece together the molecular puzzle. Each technique provides a unique piece of information, and together, they offer a comprehensive and validated structural assignment.

Caption: A logical workflow for the structure elucidation of an organic molecule.

Mass Spectrometry: Determining the Molecular Blueprint

The "Why": Mass spectrometry (MS) is the initial and crucial step to determine the molecular weight of the compound and to propose its elemental formula. For a compound containing chlorine, the isotopic pattern is a key identifier.

Expected Outcome for this compound (C₆H₅ClN₂O₂): The nominal molecular weight is 172.57 g/mol .[3][4] High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. A key feature in the mass spectrum will be the isotopic signature of chlorine. Chlorine has two abundant stable isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%). This results in two molecular ion peaks: [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1.

| Ion | Expected m/z | Relative Abundance |

| [C₆H₅³⁵ClN₂O₂]⁺ | 172.0094 | ~100% |

| [C₆H₅³⁷ClN₂O₂]⁺ | 174.0065 | ~32% |

| Caption: Expected isotopic pattern for the molecular ion of this compound. |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap analyzer) equipped with an electrospray ionization (ESI) source.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often effective.

-

Analysis: Analyze the resulting spectrum for the molecular ion peak and its isotopic pattern. Compare the measured accurate mass to the theoretical mass calculated for the proposed formula C₆H₅ClN₂O₂.

Infrared Spectroscopy: Identifying the Functional Groups

The "Why": Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.[5] Each functional group absorbs IR radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).

Expected Absorptions for this compound: The IR spectrum will provide clear evidence for the carboxylic acid and amino functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid | O-H stretch | 2500-3300 | Very broad, often obscuring C-H stretches |

| Carboxylic Acid | C=O stretch | 1700-1725 | Strong, sharp |

| Amino Group | N-H stretch | 3300-3500 | Two bands (symmetric & asymmetric), medium intensity |

| Pyridine Ring | C=C and C=N stretches | 1450-1600 | Multiple bands |

| C-Cl Bond | C-Cl stretch | 600-800 | Medium to strong |

| Caption: Characteristic IR absorption bands for this compound.[5][6] |

digraph "IR_Interpretation" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];"Spectrum" [label="Acquired IR Spectrum", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Broad_OH" [label="Broad band at ~3000 cm⁻¹", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Sharp_CO" [label="Strong, sharp peak at ~1710 cm⁻¹", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Doublet_NH" [label="Two peaks at ~3400 cm⁻¹", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Conclusion" [label="Presence of Carboxylic Acid\nand Primary Amine Confirmed", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Spectrum" -> "Broad_OH" [label="Indicates O-H (Carboxylic Acid)"]; "Spectrum" -> "Sharp_CO" [label="Indicates C=O (Carboxylic Acid)"]; "Spectrum" -> "Doublet_NH" [label="Indicates N-H (Primary Amine)"]; {"Broad_OH", "Sharp_CO", "Doublet_NH"} -> "Conclusion"; }

Caption: Decision-making process for IR spectrum interpretation.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically performs the background subtraction.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

The "Why": NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present.

Expected ¹H NMR Spectrum (in DMSO-d₆): The choice of a deuterated solvent like DMSO-d₆ is crucial as it can dissolve the sample and its acidic and amine protons are typically observable.

-

Carboxylic Acid Proton (-COOH): A very broad singlet, highly deshielded, appearing far downfield (~10-13 ppm).[7] This signal will disappear upon addition of D₂O due to proton-deuterium exchange.

-

Amino Protons (-NH₂): A broad singlet corresponding to two protons, typically in the range of 5-8 ppm. This signal will also disappear upon D₂O exchange.

-

Pyridine Ring Protons: The pyridine ring has two aromatic protons. Their chemical shifts are influenced by the electronic effects of the substituents. The proton at position 4 will likely be a doublet, and the proton at position 6 will also be a doublet, with a small coupling constant (⁴J) between them. They are expected in the aromatic region (7-9 ppm).

Expected ¹³C NMR Spectrum (in DMSO-d₆): The spectrum will show six distinct carbon signals, corresponding to the six carbon atoms in the molecule.

| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |

| Carboxylic Acid (-COOH) | 165-175 | Carbonyl carbon, deshielded.[7] |

| C2 (bearing -NH₂) | 150-160 | Attached to electronegative nitrogen. |

| C5 (bearing -Cl) | 115-125 | Halogen-substituted carbon. |

| C3 (bearing -COOH) | 110-120 | Influenced by both adjacent groups. |

| C4 | 140-150 | Aromatic CH. |

| C6 | 135-145 | Aromatic CH. |

| Caption: Predicted ¹³C NMR chemical shifts for this compound. |

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): To definitively assign proton and carbon signals and confirm connectivity, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to show ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

Analysis: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts, and coupling patterns to deduce the connectivity of the atoms.

X-Ray Crystallography: The Definitive Structure

The "Why": While the combination of MS, IR, and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof. It determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles.

Conclusion: A Self-Validating System

The structure elucidation of this compound is a systematic process where each analytical technique provides a layer of evidence that corroborates the others. The molecular formula from mass spectrometry is consistent with the functional groups identified by IR spectroscopy. The number and types of protons and carbons observed in NMR spectroscopy match the proposed structure, and their connectivity can be confirmed with 2D NMR experiments. Finally, X-ray crystallography can provide the definitive three-dimensional structure. This multi-faceted approach ensures the highest level of confidence in the assigned structure, a critical requirement for its use in the development of new medicines and agricultural products.

References

- The Crucial Role of this compound in Modern Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

- Expert Insights: Spectroscopic and Computational Analysis of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 2-Amino-5-chloropyridinium nitrate. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(12), o2755.

- Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts.

- Unlocking Pharmaceutical Potential: Applications of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. synchem.de [synchem.de]

- 4. CAS 52833-93-9 | this compound - Synblock [synblock.com]

- 5. echemi.com [echemi.com]

- 6. nbinno.com [nbinno.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 2-Amino-5-chloropyridinium nitrate - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-Amino-5-chloropyridine-3-carboxylic Acid

Introduction: The Strategic Importance of 2-Amino-5-chloropyridine-3-carboxylic Acid

This compound, also known as 2-amino-5-chloronicotinic acid, is a highly functionalized pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. Its unique arrangement of an amino group, a chlorine atom, and a carboxylic acid on the pyridine core makes it a versatile building block for the synthesis of a wide range of complex molecules with diverse biological activities. The strategic placement of these functional groups allows for selective chemical modifications, rendering it an invaluable intermediate in the discovery and development of novel therapeutic agents and crop protection solutions.[1] This guide provides an in-depth exploration of the primary synthetic pathways to this important molecule, offering a detailed analysis of the underlying chemical principles, step-by-step experimental protocols, and critical insights for researchers and drug development professionals.

Navigating the Synthetic Landscape: Key Strategies and Mechanistic Considerations

The synthesis of this compound can be approached through two principal strategies, each with its own set of advantages and challenges:

-

Pathway I: Regioselective Amination of a Dichlorinated Pyridine Precursor. This is a direct and convergent approach that commences with a pre-functionalized pyridine ring, 2,6-dichloronicotinic acid, and introduces the amino group in a regioselective manner.

-

Pathway II: Functionalization of a Pre-aminated Pyridine Core. This multi-step, linear synthesis begins with a simpler pyridine derivative, 2-aminopyridine, and sequentially introduces the chloro and carboxyl functionalities.

This guide will delve into the intricacies of both pathways, providing a comprehensive understanding of the reaction mechanisms and practical considerations for their successful implementation.

Pathway I: Direct Amination of 2,6-Dichloronicotinic Acid

This pathway represents an efficient and atom-economical route to the target molecule. The core of this strategy lies in the selective nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms of 2,6-dichloronicotinic acid with an amino group.

Causality of Experimental Choices

The key to the success of this pathway is achieving high regioselectivity in the amination reaction. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group. The two chlorine atoms at the 2- and 6-positions are both susceptible to substitution. However, the electronic and steric environment around these positions can be exploited to favor the desired substitution at the 2-position. The use of ammonia as the nucleophile is a common choice due to its small size and high reactivity. The reaction is typically carried out under pressure and at elevated temperatures to overcome the activation energy barrier for the SNAr reaction.

Experimental Protocol: Amination of 2,6-Dichloronicotinic Acid

The following protocol is a representative procedure for the synthesis of this compound from 2,6-dichloronicotinic acid.

| Step | Procedure | Reagents & Conditions |

| 1 | Reaction Setup | In a high-pressure reactor, place 2,6-dichloronicotinic acid. |

| 2 | Amination | Add aqueous ammonia to the reactor. Seal the vessel and heat to the specified temperature with stirring. |

| 3 | Work-up | After the reaction is complete, cool the reactor to room temperature and carefully vent the ammonia. |

| 4 | Isolation | Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product. |

| 5 | Purification | Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification. |

Note: The specific reaction conditions, such as temperature, pressure, and reaction time, may need to be optimized to achieve the desired yield and purity.

Visualization of Pathway I

Caption: Regioselective amination of 2,6-dichloronicotinic acid.

Pathway II: Stepwise Functionalization of 2-Aminopyridine

This pathway offers a more linear and potentially more adaptable approach, allowing for the synthesis of various analogues by modifying the individual steps. The synthesis commences with the readily available 2-aminopyridine and involves a sequence of chlorination, protection, lithiation, carboxylation, and deprotection.

Step 1: Chlorination of 2-Aminopyridine

The initial step involves the regioselective chlorination of 2-aminopyridine at the 5-position. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions (3- and 5-positions). Due to steric hindrance from the amino group, substitution at the 5-position is generally favored.

Various chlorinating agents can be employed, including chlorine gas in a strongly acidic medium or a combination of sodium hypochlorite and hydrochloric acid.[2][3] The use of a strong acid protonates the pyridine nitrogen, further influencing the regioselectivity of the chlorination. Milder conditions using N-chlorosuccinimide (NCS) are also reported.

| Step | Procedure | Reagents & Conditions |

| 1 | Reaction Setup | Dissolve 2-aminopyridine in a suitable solvent (e.g., concentrated sulfuric acid or acetic acid). |

| 2 | Chlorination | Cool the solution and slowly add the chlorinating agent (e.g., chlorine gas or a solution of sodium hypochlorite and hydrochloric acid). |

| 3 | Work-up | After the reaction is complete, pour the mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product. |

| 4 | Isolation & Purification | Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization. |

Step 2: N-Protection of 2-Amino-5-chloropyridine

To prevent side reactions in the subsequent lithiation step, the amino group must be protected. The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for amines due to its stability under basic conditions and ease of removal under acidic conditions.

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)2O in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). The base deprotonates the amino group, increasing its nucleophilicity towards the Boc anhydride.

| Step | Procedure | Reagents & Conditions |

| 1 | Reaction Setup | Dissolve 2-amino-5-chloropyridine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran). |

| 2 | Protection | Add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate. Stir at room temperature until the reaction is complete. |

| 3 | Work-up | Quench the reaction with water and extract the product with an organic solvent. |

| 4 | Isolation | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected intermediate. |

Step 3: Directed Ortho-Metalation and Carboxylation

This is the key step for introducing the carboxylic acid group at the 3-position. The N-Boc protected amino group acts as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C-H bond at the 3-position by a strong base, typically an organolithium reagent. The resulting lithiated species is then quenched with an electrophilic carbon source, such as carbon dioxide, to form the carboxylic acid.

The choice of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is crucial for efficient deprotonation without competing nucleophilic addition to the pyridine ring. The reaction is performed at low temperatures (typically -78 °C) to ensure the stability of the highly reactive organolithium intermediate. For the carboxylation step, using milled dry ice has been shown to improve yields compared to bubbling gaseous carbon dioxide, as it increases the effective concentration of CO2 in the reaction mixture.[1][4]

| Step | Procedure | Reagents & Conditions |

| 1 | Reaction Setup | Dissolve the N-Boc-2-amino-5-chloropyridine in a dry, aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen). |

| 2 | Lithiation | Cool the solution to -78 °C and slowly add a solution of n-butyllithium in hexanes. Stir at this temperature for a specified time to allow for complete lithiation. |

| 3 | Carboxylation | Quench the reaction by adding an excess of freshly milled dry ice. |

| 4 | Work-up | Allow the reaction to warm to room temperature, then add water and acidify with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate. |

| 5 | Isolation | Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the N-Boc protected carboxylic acid. |

Step 4: Deprotection of the Amino Group

The final step is the removal of the Boc protecting group to unveil the free amino group and yield the target molecule.

The Boc group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in a solvent like dichloromethane is a common and effective reagent for this purpose. The reaction is typically fast and proceeds at room temperature.

| Step | Procedure | Reagents & Conditions |

| 1 | Reaction Setup | Dissolve the N-Boc protected carboxylic acid in dichloromethane. |

| 2 | Deprotection | Add trifluoroacetic acid and stir at room temperature until the reaction is complete (monitored by TLC). |

| 3 | Work-up | Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent. |

| 4 | Isolation & Purification | Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product. Further purification can be achieved by recrystallization. |

Visualization of Pathway II

Caption: Multi-step synthesis from 2-aminopyridine.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway I: Direct Amination | Pathway II: Stepwise Functionalization |

| Starting Material | 2,6-Dichloronicotinic Acid | 2-Aminopyridine |

| Number of Steps | 1 | 4-5 |

| Overall Yield | Potentially high (if regioselectivity is high) | Moderate (cumulative loss over multiple steps) |

| Scalability | Potentially scalable, but requires high-pressure equipment | More amenable to standard laboratory equipment |

| Flexibility | Limited to amination | Allows for the introduction of various functional groups |

| Key Challenges | Achieving high regioselectivity, handling of ammonia | Multi-step synthesis, handling of organolithium reagents |

Conclusion and Future Perspectives

Both of the detailed synthetic pathways offer viable routes to the valuable intermediate, this compound. The choice of the optimal pathway will depend on several factors, including the availability of starting materials, the desired scale of the synthesis, and the specific expertise and equipment available in the laboratory.

The direct amination of 2,6-dichloronicotinic acid (Pathway I) is an attractive option due to its convergency and potential for high atom economy. However, the successful implementation of this route hinges on the ability to control the regioselectivity of the amination reaction. Further research into catalyst systems that can promote the selective substitution at the 2-position would be highly beneficial.

The stepwise functionalization of 2-aminopyridine (Pathway II) provides a more flexible and perhaps more readily adaptable approach for medicinal chemistry applications, as it allows for the synthesis of a wider range of analogues. The challenges associated with this multi-step synthesis, such as the handling of pyrophoric organolithium reagents and the cumulative yield loss, are well-understood and can be managed with careful experimental design and execution.

As the demand for novel pharmaceuticals and agrochemicals continues to grow, the development of efficient and sustainable methods for the synthesis of key building blocks like this compound will remain a critical area of research. Future efforts in this field will likely focus on the development of more environmentally friendly and cost-effective synthetic methodologies, such as those employing catalytic C-H activation or flow chemistry techniques.

References

- Vertex AI Search. The Crucial Role of this compound in Modern Synthesis.

- US Patent 3985759A, Process for preparing 2-amino-5-chloropyridine.

- O'Brien, C. J.; Nicewicz, D. A. Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides. Synlett2021, 32, 814-816.

- Hou, C.-J.; Guo, W.-L.; Liu, X.-N.; Yang, D.-W. An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. Heterocycl. Commun.2011, 17, 21-23.

- CN Patent 106432069A, A method for preparation of 2-amino-5-chloro-pyridine.

Sources

A Technical Guide to 2-Amino-5-chloropyridine-3-carboxylic acid: From a Versatile Synthetic Scaffold to Targeted Biological Action

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical examination of 2-Amino-5-chloropyridine-3-carboxylic acid, focusing on its role and mechanism of action not as a direct therapeutic agent, but as a crucial building block in modern medicinal chemistry. We will explore how its unique structural features are leveraged to synthesize potent and selective kinase inhibitors, with a particular focus on the mTOR signaling pathway.

Introduction: A Building Block, Not a Biological Effector

This compound (CAS 58584-92-2) is a heterocyclic compound whose significance in the pharmaceutical landscape lies in its role as a versatile synthetic intermediate.[1][2] It is not a pharmacologically active substance with a direct mechanism of action on a biological target. Instead, its value is derived from the strategic arrangement of its functional groups—an amino group at the 2-position, a chlorine atom at the 5-position, and a carboxylic acid at the 3-position.[1] This specific configuration provides medicinal chemists with a robust scaffold for constructing complex molecules, particularly in the development of targeted therapies like kinase inhibitors.[2]

Therefore, to understand the "mechanism of action" associated with this compound, we must examine the biological function of the potent drugs it is used to create. This guide will deconstruct the journey from this chemical intermediate to a final, active kinase inhibitor, elucidating the chemistry that makes it possible and the biology it ultimately influences.

The 2-Aminopyridine Scaffold: A Privileged Structure in Kinase Inhibition

The 2-aminopyridine core is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[3] Protein kinases, a large family of enzymes that regulate a vast array of cellular processes, all share a conserved ATP-binding site. The 2-aminopyridine motif is exceptionally effective at interacting with the "hinge region" of this binding site.

Typically, the pyridine nitrogen and the exocyclic amino group form a pair of critical hydrogen bonds with the backbone amide and carbonyl groups of a conserved residue in the hinge (e.g., Cys, Met, or Leu). This bidentate interaction anchors the inhibitor within the ATP pocket, providing a stable foundation for the rest of the molecule to extend into other regions of the active site to achieve potency and selectivity. The design of numerous inhibitors for kinases such as ALK, ROS1, and MAP4K4 has leveraged this key interaction.[4][5][6]

Synthetic Utility in Drug Development: A Case Study in mTOR Inhibitor Synthesis

The molecular architecture of this compound makes it an ideal precursor for synthesizing inhibitors of the mammalian target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and metabolism.[2] The mTOR signaling pathway is frequently dysregulated in cancer, making it a prime therapeutic target.[7][8]

The three key functional groups of this compound each play a distinct and vital role in a hypothetical, yet representative, synthetic strategy.

-

The Carboxylic Acid (-COOH): This group is a versatile handle for amide bond formation. In the synthesis of a kinase inhibitor, it can be coupled with another amine-containing fragment (R¹-NH₂) using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This reaction is fundamental to extending the molecule's structure.

-

The Amino Group (-NH₂): The amino group can serve as a nucleophile or be transformed into other functionalities. A common strategy involves its reaction with a suitable electrophile to build out another portion of the inhibitor.

-

The Chlorine Atom (-Cl): The chloro substituent can be used for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl groups (R²). This is often crucial for targeting specific sub-pockets within the kinase active site to enhance potency and selectivity.

Representative Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway where this compound is utilized to generate a complex kinase inhibitor core.

Caption: Synthetic workflow using the title compound.

Experimental Protocol: Amide Bond Formation

This protocol describes a general procedure for the coupling of the carboxylic acid group with an amine, representing a key step in synthesizing a larger molecule from the starting intermediate.

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Activation: Add a peptide coupling agent, such as HATU (1.1 eq), and a non-nucleophilic base, like N,N-Diisopropylethylamine (DIPEA) (2.5 eq), to the solution. Stir at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired amine fragment (R¹-NH₂) (1.0-1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide.

Mechanism of Action: Inhibition of the mTOR Signaling Pathway

The final inhibitor, synthesized using our starting material, exerts its therapeutic effect by directly inhibiting the kinase activity of mTOR.

The mTOR kinase is the catalytic subunit of two distinct protein complexes: mTORC1 and mTORC2.[8] These complexes act as central regulators of cellular metabolism and growth in response to nutrient availability, growth factors, and cellular energy levels.[9]

-

Binding to the ATP Pocket: The inhibitor, featuring the 2-aminopyridine scaffold, binds to the ATP-binding site of the mTOR kinase domain. The aminopyridine core forms hydrogen bonds with the hinge region, while other parts of the molecule, introduced during synthesis, make additional contacts within the active site, ensuring high affinity and selectivity.

-

Inhibition of Phosphorylation: By occupying the ATP-binding site, the inhibitor prevents ATP from binding and consequently blocks the phosphorylation of mTOR's downstream substrates, such as S6 Kinase (S6K) and 4E-BP1.[8]

-

Disruption of Downstream Signaling: The dephosphorylation of S6K and 4E-BP1 leads to the inhibition of protein synthesis and cell proliferation, ultimately inducing cell cycle arrest or apoptosis in cancer cells that are dependent on this pathway.[7]

mTOR Signaling Pathway Diagram

Caption: Simplified mTOR signaling pathway.

Experimental Validation: Kinase Inhibition Assay

To confirm the inhibitory activity of a newly synthesized compound, a biochemical kinase assay is essential. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the phosphorylation of a substrate.

Workflow for a TR-FRET Kinase Assay

Caption: Workflow for a TR-FRET kinase inhibition assay.

Detailed Protocol: TR-FRET Kinase Assay

-

Reagent Preparation: Prepare assay buffer, mTOR enzyme solution, biotinylated substrate peptide, ATP solution, and detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin).

-

Compound Plating: Serially dilute the synthesized inhibitor in DMSO and dispense into a low-volume 384-well assay plate.

-

Enzyme Addition: Add the mTOR enzyme solution to all wells.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Detection: Stop the reaction and initiate detection by adding the Europium-labeled antibody and Streptavidin-APC solution.

-

Signal Reading: After a final incubation period (e.g., 60 minutes), read the plate on a TR-FRET-compatible reader. The ratio of acceptor (APC) to donor (Europium) fluorescence is calculated. A decrease in this ratio indicates inhibition of substrate phosphorylation.

-

Data Analysis: Plot the signal ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Representative Data from Kinase Inhibition Assays

| Compound Class | Target Kinase | IC₅₀ (nM) | Notes |

| 2-Aminopyridine Derivative | ALK | 45 | Effective against crizotinib-resistant mutants.[6] |

| 3-Aminopyrid-2-one | Itk | 7 | Potent and selective inhibitor.[10] |

| 2-Arylaminopurine | CDK2 | 44 | ~2000-fold selective over CDK1.[11] |

| Pexidartinib | CSF1R | 20 | Also inhibits c-Kit.[12] |

Conclusion

This compound is a quintessential example of a modern synthetic building block in drug discovery. While devoid of intrinsic biological activity, its true "mechanism of action" is realized through its clever application in chemical synthesis. Its trifunctional nature provides a versatile platform for constructing complex molecules designed to interact with specific biological targets with high precision. By serving as a foundational scaffold for potent kinase inhibitors, particularly those targeting the mTOR pathway, it plays a critical role in the development of next-generation targeted therapies for cancer and other diseases. Understanding the chemical reactivity and strategic utility of such intermediates is fundamental for professionals in the field of drug development.

References

- Chen, D., Zhang, Y., Li, J., & Liu, Y. (2019). Exploratory Process Development of Pexidartinib through the Tandem Tsuji–Trost Reaction and Heck Coupling. Synthesis, 51(13), 2564–2571.

- The Crucial Role of this compound in Modern Synthesis. (n.d.).

- Unlocking Pharmaceutical Potential: Applications of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Wang, C., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Harvard DASH.

- How to synthesize PLX3397 (Pexidartinib)? (2024). ChemicalBook.

- Zhang, Y., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry.

- Synthetic method for continuously producing pexidartinib. (2020).

- Scott, J. S., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. PubMed.

- Luchinat, S., et al. (2019).

- Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. (n.d.).

- Synthesis and structure of pexidartinib. (n.d.). ResearchGate.

- Zhang, G., et al. (2019). Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. PubMed.

- Fancelli, D., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed.

- Pexidartinib (PLX-3397). (n.d.). MedChemExpress.

- Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.

- 2-Chloropyridine-3-carboxylic acid. (n.d.). Chem-Impex.

- Green, J., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed.

- Petrelli, A., & Giordano, S. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PubMed Central.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Anderson, M., et al. (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines.

- Process for preparing 2-amino-5-chloropyridine. (n.d.).

- 5-Amino-2-chloropyridine-3-carboxylicacid. (n.d.). Echemi.

- Overview of Research into mTOR Inhibitors. (n.d.). MDPI.

- Zhou, H., & Huang, S. (2016).

- Synthesis and structure–activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. (2015).

- Khan, A., et al. (2023). Multifaceted role of mTOR (mammalian target of rapamycin) signaling pathway in human health and disease. PubMed Central.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Overview of Research into mTOR Inhibitors | MDPI [mdpi.com]

- 8. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multifaceted role of mTOR (mammalian target of rapamycin) signaling pathway in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Solubility of 2-Amino-5-chloropyridine-3-carboxylic Acid in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chloropyridine-3-carboxylic acid is a heterocyclic building block of significant interest in the pharmaceutical industry. Its substituted pyridine core is a common scaffold in a variety of biologically active molecules. Understanding the solubility of this compound in different organic solvents is a critical first step in drug development, influencing everything from reaction kinetics and purification strategies to the formulation and bioavailability of the final active pharmaceutical ingredient (API).[1]

This guide provides a comprehensive overview of the solubility characteristics of this compound. It combines a theoretical framework for understanding solubility with practical, field-tested experimental protocols and a summary of available solubility data. The aim is to equip researchers with the knowledge to make informed decisions when selecting solvents for synthesis, crystallization, and formulation.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules.[2] The molecular structure of this compound offers several clues to its expected solubility:

-

Polar Functional Groups: The presence of a carboxylic acid (-COOH) and an amino group (-NH2) makes the molecule capable of acting as both a hydrogen bond donor and acceptor. These groups contribute significantly to the molecule's polarity.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, further increasing the molecule's polarity.

-

Chlorine Atom: The chloro-substituent adds some lipophilicity to the molecule.

-

Amphoteric Nature: The presence of both an acidic (carboxylic acid) and a basic (amino group and pyridine nitrogen) moiety means that the compound's solubility can be highly dependent on the pH of the medium, particularly in protic solvents.

Based on these features, it can be predicted that this compound will exhibit higher solubility in polar solvents, especially those capable of hydrogen bonding. Its solubility in nonpolar solvents like hexane is expected to be low.

Experimental Determination of Solubility

A reliable and reproducible method for determining solubility is essential for generating high-quality data. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[3][4][5] This method, followed by a quantitative analysis technique such as High-Performance Liquid Chromatography (HPLC), provides accurate and trustworthy results.[6][7]

Protocol: Isothermal Shake-Flask Solubility Determination with HPLC Analysis

This protocol describes a self-validating system for accurately measuring the solubility of this compound in a given organic solvent at a specific temperature.

1. Materials and Equipment:

-

This compound (of known purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatic shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

2. Experimental Workflow Diagram:

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

3. Step-by-Step Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary experiment can determine the time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Immediately filter the sample through a syringe filter to remove any undissolved microparticles.[8]

-

Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the HPLC calibration curve. Record the dilution factor precisely.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent.

-

Inject the standard solutions into the HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted sample solution and record the peak area.[2]

-

-

Calculation:

-

Use the equation from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the solubility (S) in the original undiluted solution using the following formula: S (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution Factor

-

Solubility Data

While comprehensive, publicly available quantitative solubility data for this compound across a wide range of organic solvents is limited, qualitative assessments and theoretical predictions can provide valuable guidance. The following table summarizes the expected solubility based on the principles of solvent polarity and hydrogen bonding capabilities.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amino and carboxylic acid groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Can accept hydrogen bonds and have high dielectric constants, facilitating the dissolution of polar molecules. |

| Less Polar | Ethyl Acetate, Dichloromethane | Low to Moderate | Limited ability to interact with the polar functional groups of the solute. |

| Nonpolar | Hexane, Toluene | Very Low | "Like dissolves like" principle; the large difference in polarity results in poor solvation.[2] |

Note: This table is for guidance. Experimental verification is essential for precise quantitative data.

Practical Applications and Implications in Drug Development

-

Reaction Chemistry: The choice of solvent is critical for controlling reaction rates and preventing the precipitation of reactants or products. High solubility of starting materials is generally desired.

-

Crystallization and Purification: The selection of an appropriate solvent system is the most critical factor in developing a successful crystallization process. Ideally, the compound should have high solubility in the chosen solvent at elevated temperatures and low solubility at room temperature or below to maximize yield.

-

Formulation: For liquid dosage forms, the API must be soluble and stable in the chosen vehicle. Solubility studies are fundamental to identifying suitable solvent systems for oral solutions, injectables, and other liquid formulations.[1]

-

Preclinical Studies: In early-stage drug discovery, solubility in aqueous buffers is a key determinant of a compound's potential for oral absorption and bioavailability.[9]

Conclusion

The solubility of this compound is a multifaceted property dictated by its polar functional groups. It is predicted to be most soluble in polar protic and aprotic solvents and poorly soluble in nonpolar solvents. For drug development professionals, obtaining accurate, quantitative solubility data through robust methods like the isothermal shake-flask technique combined with HPLC analysis is not merely a data collection exercise; it is a fundamental requirement for the rational design of efficient synthetic processes, effective purification strategies, and bioavailable drug formulations. This guide provides the theoretical basis and a practical, reliable framework for undertaking such crucial investigations.

References

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from a university chemistry resource. [Link]

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.

- National Center for Biotechnology Information. (n.d.). 2-Amino-5-chloropyridine. PubChem Compound Database.

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- OECD. (n.d.). Test No. 105: Water Solubility.

- OECD. (n.d.). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.

- Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from Pharmacology Discovery Services. [Link]

- OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- KREATiS. (n.d.). High-accuracy water solubility determination using logK.

- Banaras Hindu University. (n.d.). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method.

- Unknown. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. pharmaguru.co [pharmaguru.co]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. filab.fr [filab.fr]

- 6. bhu.ac.in [bhu.ac.in]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

The Latent Therapeutic Potential of 2-Amino-5-chloropyridine-3-carboxylic Acid: A Technical Guide for Drug Discovery

Abstract

2-Amino-5-chloropyridine-3-carboxylic acid, a substituted pyridine derivative, represents a pivotal scaffold in contemporary medicinal and agrochemical research. While direct biological applications of this compound are not extensively documented, its true value lies in its role as a versatile building block for a myriad of biologically active molecules. This technical guide delves into the potential biological activities of this compound, not through direct clinical data, but by exploring the established functions of the potent derivatives it helps create. We will examine its application in the synthesis of kinase inhibitors for oncology, its foundational role in the development of novel antimicrobial agents, and its contribution to the generation of specific enzyme inhibitors. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also actionable experimental protocols to unlock the therapeutic promise held within this unique chemical entity.

Introduction: The Strategic Importance of a Versatile Scaffold